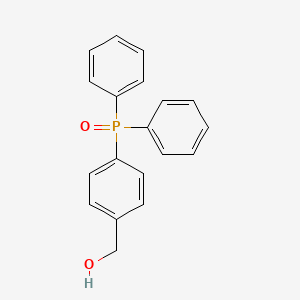

(4-(Hydroxymethyl)phenyl)diphenylphosphineoxide

Beschreibung

(4-(Hydroxymethyl)phenyl)diphenylphosphineoxide (CAS No. 5068-20-2) is an organophosphorus compound with the molecular formula C₁₉H₁₇O₂P and a molecular weight of 308.31 g/mol . Its structure features a diphenylphosphine oxide group attached to a hydroxymethyl-substituted phenyl ring.

Eigenschaften

Molekularformel |

C19H17O2P |

|---|---|

Molekulargewicht |

308.3 g/mol |

IUPAC-Name |

(4-diphenylphosphorylphenyl)methanol |

InChI |

InChI=1S/C19H17O2P/c20-15-16-11-13-19(14-12-16)22(21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2 |

InChI-Schlüssel |

HYLFRHXYLLXNNF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Two-Step Quaternization–Wittig Method

A highly effective and versatile method involves a two-step sequence:

Step 1: Quaternization

- Methyldiphenylphosphine or benzyldiphenylphosphine is reacted with 4-(bromomethyl)phenyl derivatives (or related aryl bromides).

- This reaction can be catalyzed by nickel complexes (e.g., NiBr2) or proceed under metal-free conditions in some cases.

- The reaction is typically performed in phenol as solvent, under reflux for 15 minutes to 20 hours.

- The quaternization yields quaternary phosphonium salts in moderate to high yields (48–90%).

Step 2: Wittig Reaction

- The isolated phosphonium salts undergo Wittig reactions with aldehydes such as furan-2-carbaldehyde or p-chlorobenzaldehyde.

- The reaction is conducted in acetonitrile with bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under reflux for several hours.

- This step furnishes the aryldiphenylphosphine oxide derivatives in yields ranging from 27% to 90%.

This approach is particularly advantageous for synthesizing aryldiphenylphosphine oxides that are difficult to access via alkaline hydrolysis routes, especially those bearing electron-deficient aryl groups.

Table 1. Representative Yields of Quaternization and Wittig Steps

| Entry | Aryl Bromide Substrate | Quaternization Yield (%) | Wittig Reaction Yield (%) | Overall Yield (%) |

|---|---|---|---|---|

| 4-(Bromomethyl)phenyl derivative | 83 | 74 | ~61 | |

| Electron-deficient aryl bromides | 48–90 | 27–90 | Variable |

Data adapted from multiple experimental reports on aryldiphenylphosphine oxide synthesis.

Alternative Preparation via Alkaline Hydrolysis of Phosphonium Salts

Historically, aryldiphenylphosphine oxides were prepared by alkaline hydrolysis of aryltriphenylphosphonium salts. This method involves:

- Formation of quaternary phosphonium salts by reaction of triphenylphosphine with aryl halides.

- Subsequent nucleophilic attack by hydroxide ion leading to hydroxyphosphorane intermediates.

- Fragmentation to yield phosphine oxides and corresponding arenes.

However, this approach often suffers from competing pathways leading to triphenylphosphine oxide byproducts and lower selectivity for aryldiphenylphosphine oxides. The reaction mechanism involves complex ligand coupling and pentacoordinate phosphorus intermediates, which can limit yields and complicate purification.

Grignard Reaction with Diphenylphosphinyl Chloride

Another classical method involves:

- Preparation of arylmagnesium bromides (Grignard reagents) from aryl bromides.

- Reaction of these Grignard reagents with diphenylphosphinyl chloride (Ph2P(O)Cl).

- Hydrolysis to yield aryldiphenylphosphine oxides.

While this method can be effective, it requires strict anhydrous and inert atmosphere conditions due to the moisture sensitivity of reagents. The overall yield is moderate (~55%) and the process is less convenient compared to the quaternization–Wittig method.

Experimental Details and Data

General Procedure for Quaternization

- A solution of methyldiphenylphosphine or benzyldiphenylphosphine (0.67 M) is mixed with the aryl bromide (1 equiv) and NiBr2 catalyst (6 mol %) in phenol.

- The mixture is refluxed for 15 minutes to 20 hours.

- After reaction completion, water is added to remove phenol by azeotropic evaporation.

- The crude phosphonium salt is purified by column chromatography (petroleum ether/dichloromethane followed by dichloromethane/methanol mixtures).

- The product is dried under vacuum at 110 °C until solvent residues are eliminated.

Example: Synthesis of (4-methoxyphenyl)(methyl)diphenylphosphonium bromide yielded 81% as a white solid after 15 minutes reflux.

Wittig Reaction Conditions

- The purified phosphonium salt is reacted with an aldehyde (1 equiv) in acetonitrile.

- DBU (1.3 equiv) is added as base.

- The mixture is refluxed for about 9 hours.

- The product aryldiphenylphosphine oxide is isolated by standard workup and purification.

Summary Table of Reaction Conditions and Yields

| Compound | Starting Phosphine | Aryl Bromide | Catalyst | Solvent | Temp. | Time | Yield (%) |

|---|---|---|---|---|---|---|---|

| (4-(Hydroxymethyl)phenyl)diphenylphosphine oxide | Methyldiphenylphosphine | 4-(Bromomethyl)phenyl derivative | NiBr2 (6 mol %) | Phenol | Reflux | 15 min–20 h | 48–90 (quaternization) |

| Same compound (Wittig step) | Phosphonium salt | Furan-2-carbaldehyde or p-chlorobenzaldehyde | - | MeCN | Reflux | 9 h | 27–90 |

Mechanistic Insights

- The quaternization step forms a phosphonium salt via nucleophilic substitution of the aryl bromide at the phosphorus center.

- The Wittig reaction, traditionally used for olefin synthesis, is innovatively applied here to convert phosphonium salts into phosphine oxides.

- Ligand coupling and pentacoordinate phosphorus intermediates are key to the transformation.

- The presence of functional groups such as hydroxymethyl enhances the reactivity and selectivity in these steps.

Analyse Chemischer Reaktionen

Types of Reactions: (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to form the corresponding phosphine.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as or are used.

Reduction: Reducing agents like or are employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-(Hydroxymethyl)phenyl)diphenylphosphine oxide, a nonchiral phosphine ligand with the CAS No. 5068-20-2, has applications in various scientific research fields .

Scientific Research Applications

Aryldiphenylphosphine oxides: These are widely utilized in optoelectronic materials and as chiral auxiliaries and catalysts in organic synthesis . A two-step method for synthesizing aryldiphenylphosphine oxides from tertiary diphenylphosphines and aryl bromides has been developed . The first step involves the quaternization of methyldiphenylphosphine or benzyldiphenylphosphine with aryl bromides, which can be nickel-catalyzed or metal-free in some instances . The second step involves Wittig reactions of quaternary phosphonium salts with furan-2-carbaldehyde or p-chlorobenzaldehyde to yield aryldiphenylphosphine oxides .

(4-Acetylphenyl)triphenylphosphonium Bromide : Prepared from p-BrC6H4Ac and Ph3P on a 1 mmol scale, it results in a white solid with a yield of 55% .

(4-Methoxyphenyl)(methyl)diphenylphosphonium Bromide : The synthesis was performed on a 2.5 mmol scale for 15 minutes, yielding a white solid in 81% yield .

Pyrroline Diphenylphosphine Derivatives: Pyrroline diphenylphosphine derivatives can be converted to hexadecylphosphonium salt, which is an analogue of the antineoplastic agent, MITO-CP .

Copolyimides: Copolyimides containing bulky diphenylphosphine oxide pendant units have been synthesized, and their physical properties studied .

Wirkmechanismus

The mechanism of action of (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes, influencing the activity of enzymes and other biological molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with (4-Hydroxyphenyl)diphenylphosphine

- Structural Difference : The hydroxyl (–OH) group in (4-Hydroxyphenyl)diphenylphosphine replaces the hydroxymethyl (–CH₂OH) group in the target compound.

- Key Properties :

- The hydroxyl group enhances acidity (pKa ~10–12) compared to the hydroxymethyl group (pKa ~15–16), making the former more reactive in deprotonation-driven reactions .

- (4-Hydroxyphenyl)diphenylphosphine is documented as a reducing agent and chiral auxiliary in asymmetric catalysis, whereas the hydroxymethyl derivative’s applications are less explored but may involve steric or solubility advantages .

- Applications : Used in ketone reductions and cross-coupling reactions due to its electron-donating hydroxyl group.

Comparison with Methyldiphenylphosphine Oxide

- Structural Difference : A methyl (–CH₃) group replaces the hydroxymethyl substituent.

- Key Properties :

- Applications: Primarily serves as a stabilizer or ligand in non-polar reaction environments.

Comparison with [2-(2,4-Difluorophenyl)-4-pyridyl]diphenylphosphine Oxide

- Structural Difference : Contains a difluorophenyl and pyridyl group instead of the hydroxymethylphenyl moiety.

- Key Properties :

- Applications: Potential use in OLEDs or as a ligand in palladium-catalyzed cross-couplings.

Comparison with Tri(4-morpholinyl)phosphine Oxide

- Structural Difference : Three morpholine rings replace the phenyl and hydroxymethylphenyl groups.

- Key Properties: Morpholino groups increase basicity and bulkiness, affecting steric hindrance in catalytic systems. The compound’s high polarity improves solubility in aprotic solvents like DMF or DMSO .

- Applications : Investigated as a ligand in coordination chemistry or as a precursor for phosphorus-containing polymers.

Comparison with Divinylphenylphosphine Oxide

- Structural Difference : Features vinyl (–CH=CH₂) groups instead of hydroxymethyl or phenyl substituents.

- Key Properties :

- Applications : Used in synthesizing phosphine-containing polymers or as a reactive intermediate.

Biologische Aktivität

(4-(Hydroxymethyl)phenyl)diphenylphosphineoxide is a phosphine oxide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a hydroxymethyl group attached to a phenyl ring, which is further connected to a diphenylphosphine oxide moiety. This structural arrangement is crucial for its biological interactions.

Synthesis Methods

The synthesis of (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide typically involves the following methods:

- Phosphorylation Reaction : The hydroxymethylphenyl compound can be reacted with diphenylphosphine oxide under acidic or basic conditions to yield the desired product.

- Oxidation of Phosphines : Starting from diphenylphosphine, oxidation can be performed to introduce the phosphine oxide functionality.

Biological Activity

The biological activity of (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide has been investigated in various studies, highlighting its potential as an anticancer agent and its interaction with biological systems.

Anticancer Activity

Research has shown that phosphine oxides can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of phosphine oxides displayed selective growth-inhibitory activity against specific human cancer cell lines with low micromolar IC50 values .

| Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|

| UPCI-SCC-131 | 3.5 | High |

| T47D | 4.2 | Moderate |

| Non-cancerous Fibroblasts | >20 | Low |

The mechanism by which (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Studies have indicated that phosphine oxides can activate apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several case studies have explored the biological applications of (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide:

- A study published in Molecules examined the antiproliferative effects of various phosphine oxide derivatives, including (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide, showing promising results against breast cancer cell lines .

- Another research article highlighted the compound's potential as a ligand in receptor binding studies, suggesting its utility in drug design and development .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide in laboratory settings?

- Methodological Answer :

- Eye Exposure : Immediately flush with water for 15 minutes using an eyewash station; ensure eyelids are fully open during rinsing.

- Skin Contact : Remove contaminated clothing and rinse skin thoroughly under running water for at least 10 minutes.

- General Handling : Use in fume hoods with proper PPE (gloves, lab coat, goggles). Store in a cool, dry, and ventilated area away from incompatible reagents.

- Reference : Safety protocols align with standardized measures for phosphine oxide derivatives, emphasizing rigorous rinsing and facility authorization .

Q. How can X-ray crystallography be applied to determine the crystal structure of (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) for single-crystal analysis.

- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, leveraging the program’s robustness in handling small-molecule data .

- Validation : Cross-check refined coordinates with PLATON or CCDC databases to ensure geometric accuracy.

Q. What synthetic routes are feasible for preparing phosphine oxide derivatives like (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide?

- Methodological Answer :

- Phosphorylation : React diphenylphosphine oxide with 4-(hydroxymethyl)phenyl bromide under Pd-catalyzed cross-coupling conditions.

- Protection Strategies : Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during synthesis.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

Q. Which analytical techniques are essential for characterizing (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide?

- Methodological Answer :

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Confirm molecular structure | , , NMR to identify substituents and oxidation state. |

| HPLC | Assess purity | C18 column, UV detection at 254 nm, acetonitrile/water mobile phase. |

| Mass Spectrometry | Verify molecular weight | ESI-MS in positive ion mode, comparing observed [M+H] to theoretical mass. |

- Reference : Standard protocols for phosphine oxide characterization, validated in metabolite studies .

Advanced Research Questions

Q. How can computational modeling predict the catalytic behavior of (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO/LUMO energies).

- Kinetic Studies : Compare computed activation barriers with experimental turnover frequencies (TOFs) to validate ligand efficiency.

- Synergy : Integrate docking simulations (e.g., AutoDock) to model substrate binding in catalytic cycles.

Q. How can researchers resolve contradictions in reported stability data for (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide under acidic conditions?

- Methodological Answer :

- Controlled Stability Assays : Conduct parallel experiments at varying pH (1–14) and temperatures (25–80°C), monitoring degradation via HPLC.

- Structural Analysis : Use FT-IR to detect hydrolysis products (e.g., phosphoric acid derivatives).

- Statistical Validation : Apply ANOVA to assess significance of conflicting data, ensuring instrument calibration and sample homogeneity .

Q. What experimental parameters optimize the efficiency of (4-(Hydroxymethyl)phenyl)diphenylphosphineoxide as a photoinitiator in bioadhesive formulations?

- Methodological Answer :

- Light Source : Test UV (365 nm) vs. visible light (405 nm) to determine optimal wavelength for radical generation.

- Concentration Gradient : Screen 0.1–5 wt% initiator in polymer matrices (e.g., methacrylated gelatin) to balance curing speed and biocompatibility.

- Oxygen Inhibition : Use nitrogen purging or co-initiators (e.g., amines) to mitigate quenching effects.

- Reference : Methodology adapted from photopolymerization studies in bioadhesive research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.